![molecular formula C21H20N4O B2530409 (E)-N'-(1-([1,1'-联苯]-4-基)乙叉基)-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼 CAS No. 518018-46-7](/img/no-structure.png)

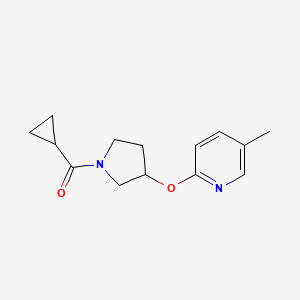

(E)-N'-(1-([1,1'-联苯]-4-基)乙叉基)-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

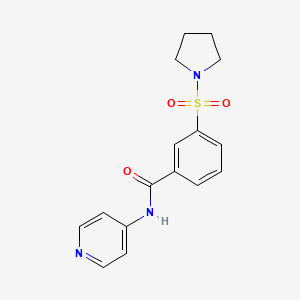

The compound , (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, is a derivative of carbohydrazide-based compounds which have been the subject of various studies due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, providing insights into their potential properties and applications.

Synthesis Analysis

The synthesis of related carbohydrazide compounds typically involves cyclocondensation reactions. For instance, trifluoromethyl-containing (E)-N'-(arylidene)-1H-pyrazole-1-carbohydrazides were synthesized through the reaction of hydroxy-dihydro-pyrazole-carbohydrazides with various aldehydes and acetophenone, yielding products in 52–97% yields . Similarly, the synthesis of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was achieved using spectroscopic techniques, and its (E)-configuration was confirmed by single crystal X-ray analysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through single crystal X-ray diffraction. For example, the crystal structure of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was determined using X-ray diffraction, and the structure was further supported by various spectroscopic methods . The molecular structure is crucial for understanding the compound's interactions and reactivity.

Chemical Reactions Analysis

The reactivity of carbohydrazide derivatives can be inferred from their molecular structure and electronic properties. For instance, the planarity of CH3 groups linked to the nitrogen atom in the compound mentioned in paper suggests high reactivity, which could be compared to other known reactive molecules. The chemical reactions of these compounds are often explored through their biological activities, such as inhibition of enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbohydrazide derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, solvation energy values, and vibrational spectroscopy provide insights into the stability and reactivity of these compounds in different environments . For example, high solvation energy values indicate good solubility in solution, which is important for biological applications. The compounds' ability to capture free radicals and their antimicrobial and antioxidant activities are also indicative of their chemical properties .

科学研究应用

合成和生物活性

已研究了基于吡唑和异恶唑的杂环化合物的合成,包括具有与指定化学品结构相似性的化合物,以了解其潜在的生物活性。例如,已筛选通过涉及酰肼和各种醛、苯甲酰溴或氟代醛的反应合成的化合物以了解其抗病毒活性。特别是,其中一些化合物对单纯疱疹病毒 1 型 (HSV-1) 表现出显着的活性,突出了这些杂环化合物在抗病毒研究中的潜在治疗应用 (Dawood 等,2011)。

腐蚀防护

另一个值得注意的应用涉及研究碳酰肼-吡唑化合物用于腐蚀防护。这些化合物已证明在酸性环境中保护低碳钢免受腐蚀方面具有显着的抑制效率。该研究阐明了这些化合物在金属表面的吸附行为,为开发有效的缓蚀剂提供了宝贵的见解 (Paul 等,2020)。

合成方法

研究还集中在为杂环化合物(包括咪唑并[1,2-a]吡啶-6-碳酰肼衍生物)开发有效的合成方法。这些化合物通过五组分级联反应合成,展示了吡唑和碳酰肼衍生物在杂环化学中的多功能性。此类合成进展对于扩展潜在药物和材料的化学空间至关重要 (Hosseini & Bayat,2019)。

光谱和计算研究

吡唑衍生物的振动光谱研究和分子动力学模拟有助于了解其结构和电子特性。此类研究是设计具有特定生物或物理特性的化合物、了解化合物反应性和相互作用机制的基础 (Pillai 等,2017)。

磁性

对基于杂环的配体及其配合物的磁性的研究,包括对四核 Cu(II) 和 Ni(II) 配合物的研究,突出了吡唑衍生物在材料科学中的潜力,特别是在分子磁体和传感器开发方面的潜力 (Mandal 等,2011)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves the condensation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide with (E)-4-bromo-1-phenylbut-2-en-1-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide", "(E)-4-bromo-1-phenylbut-2-en-1-one", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (1.0 g, 4.5 mmol) and (E)-4-bromo-1-phenylbut-2-en-1-one (1.5 g, 5.4 mmol) in ethanol (20 mL) and add acetic acid (1 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture and wash the solid with ethanol. Dry the solid under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 4: Add water (20 mL) to the mixture and stir for 30 minutes. Acidify the mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 7: Acidify the mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the pure product.", "Step 8: Recrystallize the pure product from ethanol to obtain the final product, (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide." ] } | |

CAS 编号 |

518018-46-7 |

产品名称 |

(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide |

分子式 |

C21H20N4O |

分子量 |

344.418 |

IUPAC 名称 |

N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

InChI |

InChI=1S/C21H20N4O/c1-14(15-10-12-17(13-11-15)16-6-3-2-4-7-16)22-25-21(26)20-18-8-5-9-19(18)23-24-20/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,24)(H,25,26)/b22-14+ |

InChI 键 |

IFHZTSNALLTVEQ-HYARGMPZSA-N |

SMILES |

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=C(C=C3)C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)